

Application Notes and Protocols for Clinical Trials of Salvianolic Acid A

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the clinical development of Salvianolic Acid A (Sal A), a promising therapeutic agent for acute ischemic stroke. The following sections detail the preclinical data, clinical trial design, and specific experimental protocols to guide researchers in conducting Phase I and Phase II clinical trials.

Preclinical Data Summary

A substantial body of preclinical evidence supports the investigation of Salvianolic Acid A in clinical settings. The following tables summarize key quantitative data from animal studies, providing the foundation for the proposed clinical trial designs.

Table 1: Preclinical Efficacy of Salvianolic Acid A in Ischemic Stroke Models



Parameter	Animal Model	Dosage of Sal A	Outcome
Infarct Volume	Rat	10 mg/kg	Significant reduction in infarct size compared to control.
Neurological Deficit Score	Rat	10 mg/kg	Significant improvement in neurological function.
Brain Edema	Rat	10 mg/kg	Significant reduction in the area of brain edema.
Inflammatory Cytokines (IL-6, TNF- α)	Rat	10 mg/kg	Significant inhibition of inflammatory marker expression.

Table 2: Preclinical Pharmacokinetics of Salvianolic Acid A

Species	Administrat ion Route	Dose	Cmax	Tmax	t1/2
Rat	Oral	5-20 mg/kg	31.53-111.91 μg/L	~1 h	1.72-1.96 h
Rhesus Monkey	Intravenous	2.5-10 mg/kg	28.34-113.29 mg/L	2 min	-

Table 3: Toxicology Profile of Salvianolic Acid A



Species	Test	Result	
Mouse	LD50 (intravenous)	1161.2 mg/kg[1][2]	
Dog	Minimum Lethal Dose (intravenous)	682 mg/kg[1][2]	
Dog	Maximal Non-Lethal Dose (intravenous)	455 mg/kg[1][2]	
Dog	No Observed Adverse Effect Level (NOAEL) (4-week intravenous)	IOAEL) (4-week 20 mg/kg[1][2]	
In vitro	Genotoxicity (Ames test, micronucleus test)	No mutagenic effect[1][2]	

Signaling Pathway of Salvianolic Acid A in Ischemic Stroke

Salvianolic Acid A exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating inflammation and oxidative stress. The following diagram illustrates the key signaling pathways modulated by Sal A.



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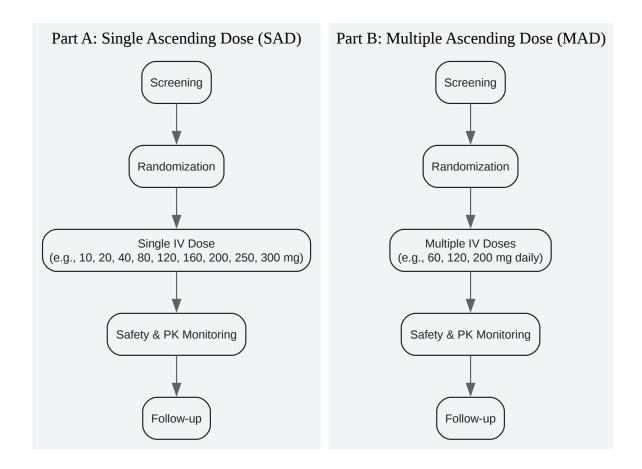
Figure 1. Signaling pathway of Salvianolic Acid A in mitigating ischemic stroke-induced neuroinflammation.

Phase I Clinical Trial Protocol: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

This protocol outlines a Phase I, single-center, randomized, double-blind, placebo-controlled, single and multiple ascending dose study to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered Salvianolic Acid A in healthy adult volunteers.



Study Design and Workflow



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Figure 2. Workflow for the Phase I Single and Multiple Ascending Dose clinical trial.

Experimental Protocol

- 1. Inclusion Criteria:
- Healthy male and female subjects aged 18-45 years.
- Body Mass Index (BMI) between 19 and 25 kg/m².
- Willing and able to provide written informed consent.
- 2. Exclusion Criteria:



- History of clinically significant cardiovascular, renal, hepatic, or neurological disease.
- Use of any prescription or over-the-counter medication within 14 days prior to dosing.
- Positive test for drugs of abuse, alcohol, or pregnancy.

3. Dosing Regimen:

- Part A (SAD): Sequential cohorts of subjects will receive a single intravenous infusion of Sal A or placebo. Dose escalation will proceed from 10 mg up to a maximum of 300 mg, based on safety and tolerability data from the preceding cohort. The starting dose of 10 mg is based on the No Observed Adverse Effect Level (NOAEL) in Beagle dogs, with a safety factor of 20.[3]
- Part B (MAD): Following the completion of the SAD cohorts, new cohorts will be enrolled to receive multiple intravenous infusions of Sal A or placebo. Doses will be selected based on the safety and pharmacokinetic data from Part A (e.g., 60 mg, 120 mg, and 200 mg once daily for 5 days).

4. Safety Monitoring:

- Continuous monitoring of vital signs during and after infusion.
- Adverse event (AE) and serious adverse event (SAE) monitoring throughout the study.
- Laboratory safety assessments (hematology, clinical chemistry, urinalysis) at screening, predose, and post-dose time points.
- 12-lead electrocardiograms (ECGs) at regular intervals.

5. Pharmacokinetic (PK) Analysis:

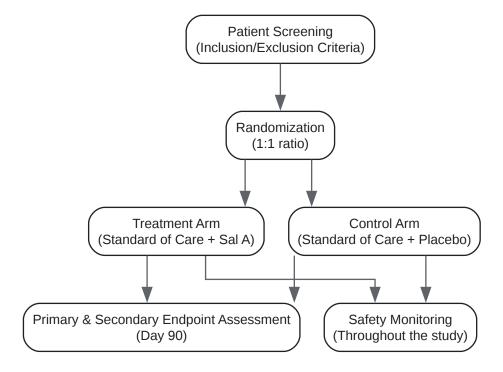
- Serial blood samples will be collected at pre-defined time points before, during, and after infusion.
- Plasma concentrations of Sal A will be determined using a validated LC-MS/MS method.
- PK parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis.

Phase II Clinical Trial Protocol: Efficacy and Safety in Patients with Acute Ischemic Stroke

This protocol describes a Phase II, multicenter, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of Salvianolic Acid A as an adjunct to standard of care in patients with acute ischemic stroke.



Study Design and Workflow



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Figure 3. Workflow for the Phase II clinical trial in acute ischemic stroke patients.

Experimental Protocol

- 1. Inclusion Criteria:
- Age 18-80 years.
- Diagnosis of acute ischemic stroke.
- National Institutes of Health Stroke Scale (NIHSS) score of 6-20 at randomization.
- Treatment can be initiated within 6 hours of symptom onset.
- Pre-stroke modified Rankin Scale (mRS) score of 0 or 1.
- Informed consent from the patient or legally authorized representative.
- 2. Exclusion Criteria:
- Intracranial hemorrhage on baseline imaging.
- Rapidly improving stroke symptoms.
- · Seizure at stroke onset.
- Severe comorbid conditions that would interfere with the study.
- Contraindication to intravenous thrombolysis if planned as part of standard of care.



3. Dosing Regimen:

- Subjects will be randomized to receive either Salvianolic Acid A or placebo in addition to the standard of care treatment (including intravenous thrombolysis and/or mechanical thrombectomy where appropriate).
- The dose of Sal A will be selected based on the safety and tolerability data from the Phase I trial.

4. Efficacy Endpoints:

- Primary Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of 0-2 at 90 days post-randomization.
- Secondary Endpoints:
- Change in NIHSS score from baseline to day 7 (or discharge).
- Infarct volume at 24 hours measured by MRI.
- Levels of inflammatory biomarkers (IL-6, TNF-α) at baseline, 24 hours, and 7 days.

5. Biomarker Analysis Protocol:

- Sample Collection: Venous blood samples will be collected in EDTA tubes at baseline (predose), 24 hours, and 7 days post-treatment initiation.
- Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
- Assay: Plasma concentrations of IL-6 and TNF-α will be quantified using commercially available and validated enzyme-linked immunosorbent assay (ELISA) kits.[5][6] The assays will be performed according to the manufacturer's instructions.

6. Safety Monitoring:

- Monitoring for adverse events, with a particular focus on hemorrhagic transformation, and liver and kidney function, given the preclinical toxicology findings.[1][2]
- · Regular laboratory safety assessments.
- Neurological assessments at specified intervals.

These detailed application notes and protocols provide a robust framework for the clinical investigation of Salvianolic Acid A. Adherence to these guidelines will ensure the generation of



high-quality data to evaluate the safety and efficacy of this promising new therapeutic for acute ischemic stroke.

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